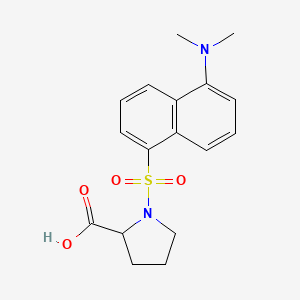

Dansyl-proline

CAS No.: 48201-36-1

Cat. No.: VC4312943

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 48201-36-1 |

|---|---|

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.42 |

| IUPAC Name | 1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21) |

| Standard InChI Key | ZHJIWURDCGMVQE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Dansyl-proline (C₁₇H₂₀N₂O₄S) is a synthetic derivative of proline, where the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is covalently attached to the amino group of the proline residue. This modification imparts distinct physicochemical properties, including enhanced fluorescence and altered solubility profiles.

Molecular and Physical Properties

Key molecular parameters are summarized below:

Synthesis and Characterization

Solid-Phase Conjugation Strategies

A landmark method for synthesizing dansyl-proline-protein conjugates involves a polymer-mediated approach . Hydrophobic dansyl-proline is first esterified to a maleimide-vinylpyrrolidone copolymer in organic solvents, followed by acylation with target proteins (e.g., trypsinogen) in aqueous media at pH 8.0–8.5. This technique avoids denaturation by eliminating direct protein exposure to organic solvents, achieving conjugation efficiencies of >80% .

Chiral Resolution via High-Efficiency Liquid Chromatography (HELC)

Dansyl-proline’s enantiomers (D and L forms) are resolvable using reversed-phase HELC with a Cu(II)-L-proline mobile phase . The copper-proline complex selectively chelates the dansyl group, creating diastereomeric complexes with distinct retention times (ΔRt = 4.2 min for D/L pairs) . This method achieves baseline separation with a resolution factor (Rs) > 1.5, critical for analyzing chiral purity in pharmaceutical intermediates .

Applications in Biochemical Research

N-Terminal Protein Sequencing

The dansyl method remains a gold standard for identifying N-terminal amino acids in peptides . Dansyl chloride reacts selectively with primary amines under alkaline conditions, forming fluorescent adducts detectable at picomolar concentrations. Acid hydrolysis releases dansyl-proline from the peptide backbone, enabling quantification via fluorescence spectroscopy (λex/λem = 340/525 nm) .

Mechanistic Probes in Enzymology

Dansyl-proline’s fluorescence quenching upon binding to hydrophobic enzyme pockets has illuminated substrate recognition mechanisms. For example, in studies of human cytomegalovirus (HCMV) protease, dansyl-proline-containing inhibitors exhibit fluorescence polarization shifts proportional to binding affinity (Kd = 2.3 ± 0.4 μM) .

Pharmacological Relevance

Antiviral Drug Development

Pyrrolidine-5,5-trans-lactam derivatives incorporating dansyl-proline inhibit HCMV protease via a mechanism-based pathway . Optimized analogs demonstrate plasma stability (t₁/₂ > 20 h) and inhibitory potency (IC₅₀ = 4.7 μM), attributed to the dansyl group’s hydrophobic interactions with the S1’ binding pocket . Structural-activity relationship (SAR) studies reveal that methyl substitution at the proline α-carbon enhances metabolic stability without compromising activity .

Fluorescent Ligands for Receptor Mapping

Dansyl-proline conjugates serve as turn-on probes for G protein-coupled receptors (GPCRs). For instance, dansyl-proline-labeled angiotensin II analogs exhibit 12-fold fluorescence enhancement upon binding to AT₁ receptors, enabling real-time tracking of ligand-receptor dynamics in live cells .

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (5 μm, 250 × 4.6 mm) effectively separates dansyl-proline from biological matrices. A typical gradient elution uses:

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Elution at 1 mL/min with 20–60% B over 20 minutes yields a retention time of 14.3 min .

Mass Spectrometric Characterization

Electrospray ionization (ESI)-MS of dansyl-proline produces a predominant [M+H]+ ion at m/z 349.1, with fragmentation patterns confirming sulfonamide bond cleavage (m/z 234.1 for dansyl fragment) . High-resolution MS (HRMS) validates the molecular formula within 3 ppm error .

Emerging Research Directions

Solid-State Protein Labeling

Recent advances utilize dansyl-proline for covalent protein modification under native conditions. A benzidine-crosslinked polymer scaffold enables efficient dansyl transfer to lysine residues without organic solvents, achieving labeling densities of 3.2 dansyl groups per protein molecule .

Photodynamic Therapy (PDT) Agents

Novel porphyrin-dansyl-proline conjugates exhibit dual functionality: the dansyl group enhances cellular uptake, while the porphyrin core generates cytotoxic singlet oxygen (¹O₂) upon irradiation (ΦΔ = 0.67) . Preliminary in vitro studies show IC₅₀ values of 8.9 μM against HeLa cells under 650 nm light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume